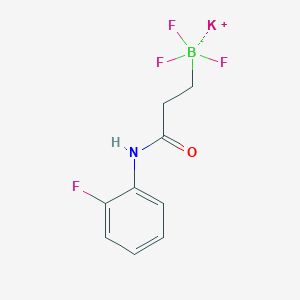

三氟(3-((2-氟苯基)氨基)-3-氧丙基)硼酸钾

描述

Potassium trifluoro(3-((2-fluorophenyl)amino)-3-oxopropyl)borate is a type of potassium trifluoroborate . Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .

Synthesis Analysis

Potassium trifluoroborates have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions . These organoboron reagents have inherent limitations including: boronic acids are often difficult to purify and have uncertain stoichiometry; the boronate esters lack atom-economy and thus detract market value; and boranes are limited by their hydroboration method of preparation, are air-sensitive, and lack functional-group compatibility .Molecular Structure Analysis

The molecular formula of Potassium trifluoro(3-((2-fluorophenyl)amino)-3-oxopropyl)borate is CHBFK . The average mass is 201.999 Da and the monoisotopic mass is 201.997925 Da .Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .Physical And Chemical Properties Analysis

Potassium trifluoro(3-((2-fluorophenyl)amino)-3-oxopropyl)borate is a solid at room temperature . The storage temperature is room temperature under an inert atmosphere .科学研究应用

铃木-宫浦交叉偶联反应

三氟硼酸钾,包括所述化合物,广泛应用于铃木-宫浦交叉偶联反应。该应用对于形成碳-碳键至关重要,这是合成各种有机化合物的重要步骤。 三氟硼酸钾在氧化条件下稳定,使其优于传统的硼酸和酯 .

烯烃的环氧化

已知这些化合物可以促进不饱和烷基-或芳基三氟硼酸酯中C=C键的环氧化。 该过程以高转化率和选择性进行,这对在不降解硼官能团的情况下合成环氧化物尤为重要 .

光子晶体的开发

三氟硼酸钾可用于合成光子晶体。 这些结构在操纵光方面有应用,并用于各种光学器件 .

染料敏化太阳能电池的合成

该化合物在染料敏化太阳能电池敏化剂合成中的作用是另一个重要应用。 这些太阳能电池由于其较低的生产成本和在低光照条件下工作的能力,成为传统光伏电池的有希望的替代品 .

有机合成中间体

作为有机合成的中间体,三氟硼酸钾参与多种反应,这些反应构成了许多合成策略的基础。 这包括它们在曼尼希反应和加氢胺化序列中的应用 .

生物学和临床研究

虽然与所述特定化合物没有直接关系,但可以用三氟硼酸钾合成的吲哚衍生物具有广泛的生物学和临床应用。 这包括它们作为植物激素以及在药理学研究中的应用 .

安全和危害

The compound has several hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

未来方向

作用机制

Target of Action

Potassium trifluoro(3-((2-fluorophenyl)amino)-3-oxopropyl)borate is a type of organoboron reagent . The primary targets of this compound are the carbon-centered radical intermediates . These intermediates play a crucial role in various chemical reactions, particularly in the formation of carbon-carbon (C-C) bonds .

Mode of Action

This compound interacts with its targets by participating in Suzuki–Miyaura-type reactions . It offers several advantages over other boron sources like boronic acids and esters due to its stability and compliance with strong oxidative conditions . It can proceed with full conversion and selectivity, avoiding degradation of the boron functionality .

Biochemical Pathways

The compound affects the biochemical pathways involved in the formation of C-C bonds . It acts as a versatile coupling partner in a vast array of C-C bond-forming reactions . The changes in these pathways can lead to the synthesis of various complex organic compounds.

Pharmacokinetics

Its stability and resistance to degradation suggest that it may have unique absorption, distribution, metabolism, and excretion (adme) properties that impact its bioavailability .

Result of Action

The result of the compound’s action is the formation of new C-C bonds . This can lead to the synthesis of various complex organic compounds, which can be used in the development of pharmaceuticals, agrochemicals, and materials .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Potassium trifluoro(3-((2-fluorophenyl)amino)-3-oxopropyl)borate. For instance, it is known to be moisture- and air-stable , suggesting that it can maintain its efficacy and stability in various environmental conditions.

属性

IUPAC Name |

potassium;trifluoro-[3-(2-fluoroanilino)-3-oxopropyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BF4NO.K/c11-7-3-1-2-4-8(7)15-9(16)5-6-10(12,13)14;/h1-4H,5-6H2,(H,15,16);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNKQQSAERQMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC(=O)NC1=CC=CC=C1F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BF4KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

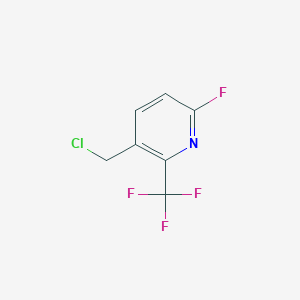

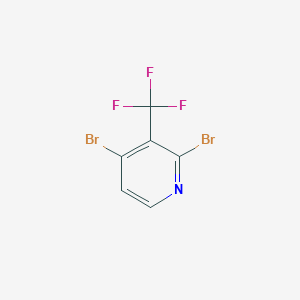

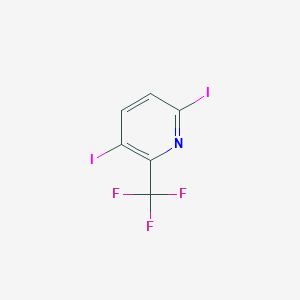

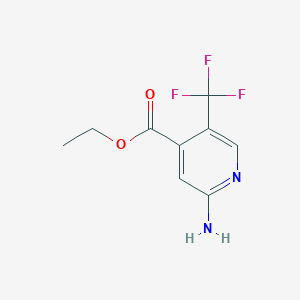

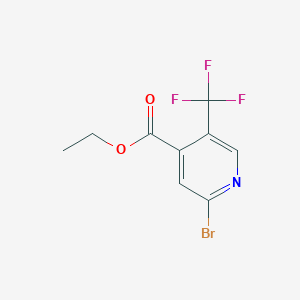

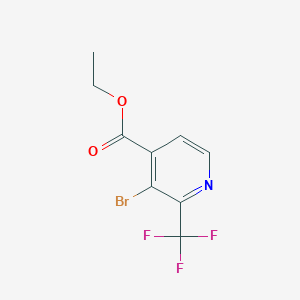

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

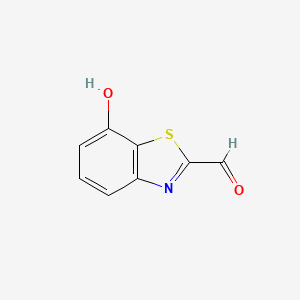

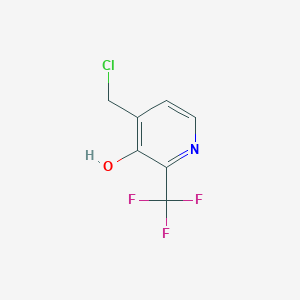

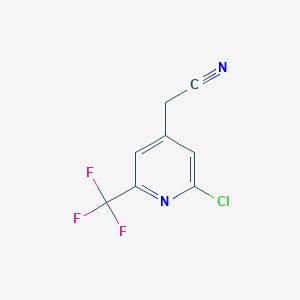

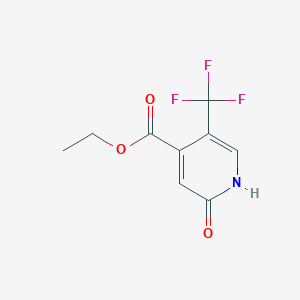

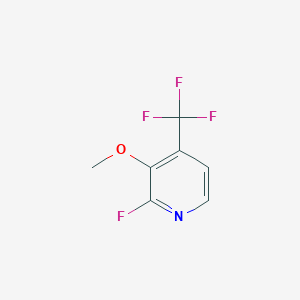

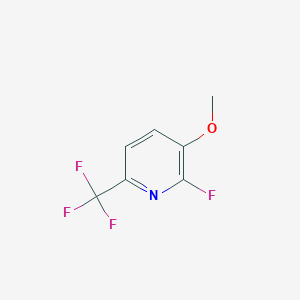

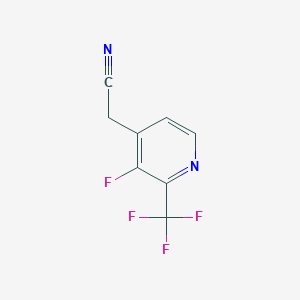

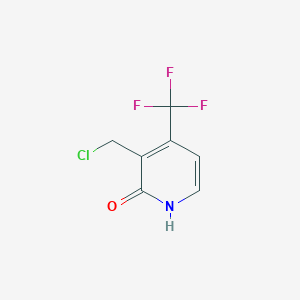

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。